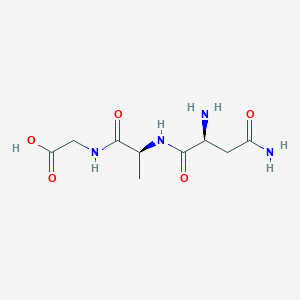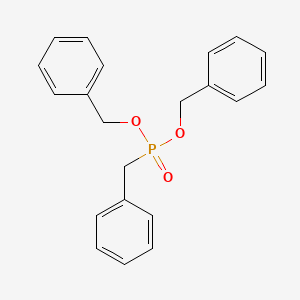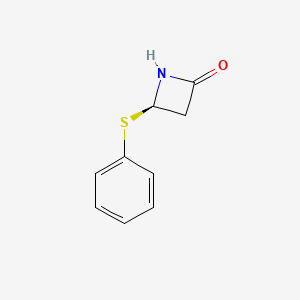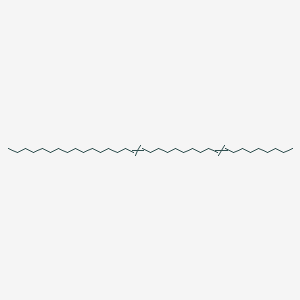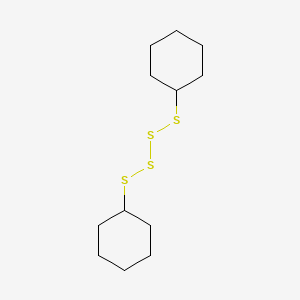
Cyclohexyldisulfanyldisulfanyl-cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyldisulfanyldisulfanyl-cyclohexane is an organic compound featuring a unique structure with two cyclohexane rings connected by a disulfide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexyldisulfanyldisulfanyl-cyclohexane typically involves the reaction of cyclohexanethiol with sulfur to form cyclohexyl disulfide. This intermediate is then further reacted with another equivalent of cyclohexanethiol under oxidative conditions to yield the final product. Common reagents used in this process include sulfur, hydrogen peroxide, and various catalysts to facilitate the formation of the disulfide bonds.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in the laboratory synthesis. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexyldisulfanyldisulfanyl-cyclohexane undergoes several types of chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield cyclohexanethiol.
Substitution: The disulfide bonds can be cleaved and substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used to substitute the disulfide bonds under appropriate conditions.
Major Products:
Oxidation: Cyclohexyl sulfoxide or cyclohexyl sulfone.
Reduction: Cyclohexanethiol.
Substitution: Cyclohexyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Cyclohexyldisulfanyldisulfanyl-cyclohexane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying disulfide bond formation and cleavage.
Biology: Investigated for its potential role in biological systems, particularly in the study of redox reactions and disulfide bond dynamics.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials where disulfide linkages are required.
Mecanismo De Acción
The mechanism of action of cyclohexyldisulfanyldisulfanyl-cyclohexane involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in redox reactions, where the compound can act as an oxidizing or reducing agent. The molecular targets and pathways involved include various enzymes and proteins that interact with disulfide bonds, influencing their structure and function.
Comparación Con Compuestos Similares
Cyclohexyl disulfide: A simpler compound with a single disulfide bond.
Dicyclohexyl disulfide: Similar structure but with different substituents.
Cyclohexyl sulfoxide and sulfone: Oxidized derivatives of cyclohexyldisulfanyldisulfanyl-cyclohexane.
Uniqueness: this compound is unique due to its dual disulfide linkage, which provides distinct chemical properties and reactivity compared to similar compounds. This makes it valuable for specific applications where multiple disulfide bonds are advantageous.
Propiedades
Número CAS |
83859-40-9 |
|---|---|
Fórmula molecular |
C12H22S4 |
Peso molecular |
294.6 g/mol |
Nombre IUPAC |
(cyclohexyltetrasulfanyl)cyclohexane |
InChI |
InChI=1S/C12H22S4/c1-3-7-11(8-4-1)13-15-16-14-12-9-5-2-6-10-12/h11-12H,1-10H2 |
Clave InChI |
GAMVXEBRYYCNPF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)SSSSC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan](/img/structure/B14422441.png)
![(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane](/img/structure/B14422449.png)
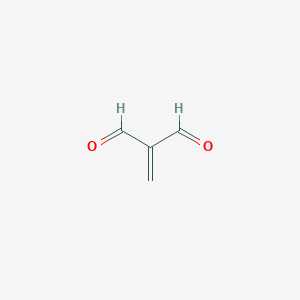


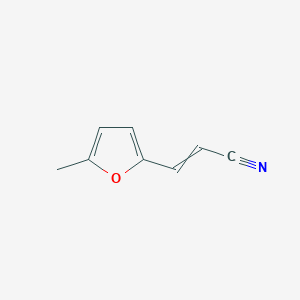
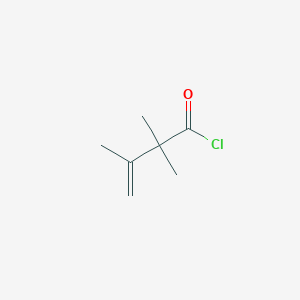
![1,5-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14422477.png)
![6-[4-(Decyloxy)phenoxy]hex-2-YN-1-OL](/img/structure/B14422481.png)
